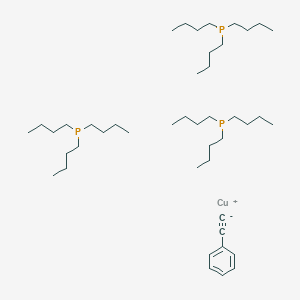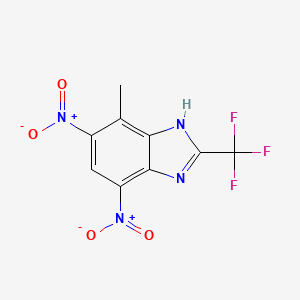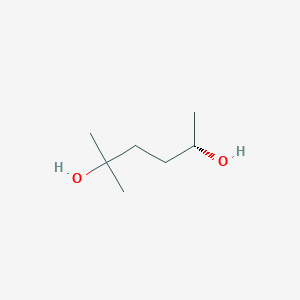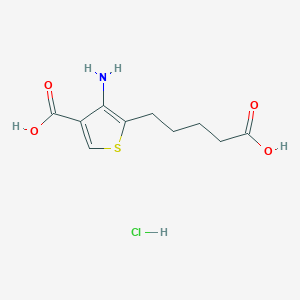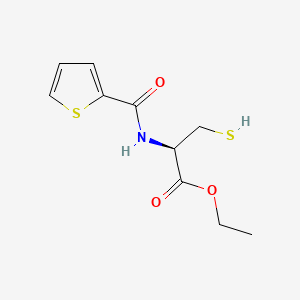
L-Cysteine, N-(2-thienylcarbonyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteine, N-(2-thienylcarbonyl)-, ethyl ester is an organic compound with the molecular formula C10H13NO3S2 It is a derivative of L-cysteine, an amino acid, and features a thienylcarbonyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-(2-thienylcarbonyl)-, ethyl ester typically involves the reaction of L-cysteine with 2-thienylcarbonyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Base: Triethylamine or pyridine.
Temperature: Room temperature to reflux conditions.
Reaction Time: Several hours to overnight.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteine, N-(2-thienylcarbonyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
L-Cysteine, N-(2-thienylcarbonyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of L-Cysteine, N-(2-thienylcarbonyl)-, ethyl ester involves its interaction with biological molecules. The thienylcarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the compound’s antioxidant properties may help in scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
L-Cysteine, N,S-bis(2-thienylcarbonyl)-, methyl ester: Contains two thienylcarbonyl groups attached to both the nitrogen and sulfur atoms of L-cysteine.
Uniqueness
L-Cysteine, N-(2-thienylcarbonyl)-, ethyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the thienylcarbonyl group also imparts distinct chemical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
60654-22-0 |
|---|---|
Molekularformel |
C10H13NO3S2 |
Molekulargewicht |
259.3 g/mol |
IUPAC-Name |
ethyl (2R)-3-sulfanyl-2-(thiophene-2-carbonylamino)propanoate |
InChI |
InChI=1S/C10H13NO3S2/c1-2-14-10(13)7(6-15)11-9(12)8-4-3-5-16-8/h3-5,7,15H,2,6H2,1H3,(H,11,12)/t7-/m0/s1 |
InChI-Schlüssel |
RWTOFNFMLZDLSX-ZETCQYMHSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CS)NC(=O)C1=CC=CS1 |
Kanonische SMILES |
CCOC(=O)C(CS)NC(=O)C1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene](/img/structure/B14616720.png)
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B14616729.png)
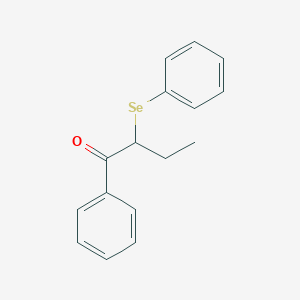
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14616738.png)
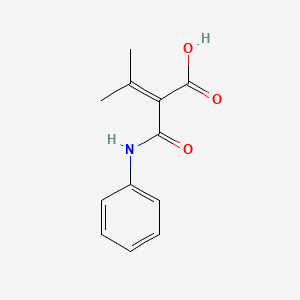
![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)
